molecular formula C17H19F3N4O2 B2591433 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034209-69-1

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide

Cat. No. B2591433
CAS RN: 2034209-69-1
M. Wt: 368.36
InChI Key: AYVRVWJRGARSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a selective antagonist of the orexin receptor 1, which is involved in the regulation of sleep, feeding behavior, and energy homeostasis. In

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • A study detailed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of the pyrazole ring and piperidine moiety in binding interactions. The research utilized conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand the binding efficacy (Shim et al., 2002).

Synthetic Routes and Chemical Properties

  • Novel benzamide-based 5-aminopyrazoles demonstrating remarkable anti-influenza virus activity were synthesized, showcasing the compound's potential in antiviral research. This study presents a new synthesis pathway, indicating the compound's utility in developing antiviral agents (Hebishy et al., 2020).
  • Another research effort described the synthesis of N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a compound with a similar trifluoromethoxy benzamide structure. This compound was identified as a potent glycine transporter 1 (GlyT1) inhibitor, highlighting the trifluoromethoxy group's impact on pharmacological activity (Yamamoto et al., 2016).

Pharmacological and Therapeutic Research

  • A compound related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide was explored for its anti-inflammatory and analgesic properties. The study synthesized novel benzamide derivatives and evaluated their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, providing insights into the compound's potential therapeutic applications (Abu‐Hashem et al., 2020).

Metabolism and Pharmacokinetics

  • Research on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor with a similar trifluoromethoxy benzamide structure, in chronic myelogenous leukemia patients, identified main metabolic pathways. This study provides valuable information on how compounds with similar structures are metabolized in humans, which is crucial for drug development (Gong et al., 2010).

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-11-10-15(23-22-11)24-8-6-12(7-9-24)21-16(25)13-4-2-3-5-14(13)26-17(18,19)20/h2-5,10,12H,6-9H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRVWJRGARSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.